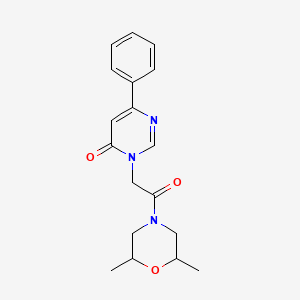

3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-9-20(10-14(2)24-13)18(23)11-21-12-19-16(8-17(21)22)15-6-4-3-5-7-15/h3-8,12-14H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUILQUCOLPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is synthesized through the reaction of morpholine with acetone under acidic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of substituted morpholine or pyrimidine derivatives.

Aplicaciones Científicas De Investigación

3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Morpholino Substituents

The 2,6-dimethylmorpholino group in the target compound and GEBR-7b confers metabolic resistance compared to unmethylated morpholino derivatives. However, GEBR-7b’s cyclopentyloxy-methoxybenzaldehyde moiety enhances PDE4D binding specificity, whereas the target compound’s phenyl group may favor interactions with hydrophobic pockets in distinct targets.

Pyrimidinone vs. Thieno-Pyrimidinone Cores

Thieno-pyrimidinones (e.g., ) exhibit fused thiophene rings, increasing planarity and electron density compared to the target compound’s simpler pyrimidinone core. This difference may influence bioavailability and target selectivity.

Amino vs. Oxoethyl Substituents

2,6-Diaminopyrimidin-4(3H)-one derivatives ( ) rely on amino groups for hydrogen bonding with kinase ATP pockets.

Pharmacokinetic and Pharmacodynamic Considerations

- Lipophilicity: The phenyl group in the target compound increases logP compared to CFI-400945’s spirocyclic indolinone, which may affect blood-brain barrier penetration .

- Solubility : Amine-containing derivatives (e.g., ) exhibit higher aqueous solubility than the target compound, suggesting trade-offs between bioavailability and target affinity.

- Stereochemistry : Unlike CFI-400945, which has two stereogenic centers , the target compound’s stereochemical simplicity may streamline synthesis but limit selectivity.

Actividad Biológica

3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a morpholine moiety, which is known for enhancing solubility and bioavailability. The presence of the phenyl group contributes to its interaction with biological targets.

Research indicates that compounds with similar structures often interact with key biological pathways, particularly those involved in cancer and neurological disorders. For instance, the morpholine ring is implicated in modulating the mechanistic target of rapamycin (mTOR) pathway, which is crucial in cell growth and proliferation .

Antitumor Activity

Studies have shown that pyrimidine derivatives can exhibit significant antitumor activity. For example, compounds structurally related to this compound were evaluated using various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Example A | A549 (Lung cancer) | 6.26 ± 0.33 |

| Example B | HCC827 (Lung cancer) | 6.48 ± 0.11 |

| Example C | NCI-H358 (Lung cancer) | 20.46 ± 8.63 |

The results indicate a higher efficacy in 2D culture assays compared to 3D assays, suggesting that the compound's penetration ability may be limited in more complex cell environments .

Antimicrobial Activity

In addition to antitumor effects, some pyrimidine derivatives have shown promising antimicrobial properties. The binding affinity to DNA and subsequent inhibition of DNA-dependent enzymes are common mechanisms attributed to their activity against various pathogens .

Study on mTOR Inhibition

In a study examining the effects of related compounds on mTOR signaling pathways, researchers found that specific derivatives demonstrated significant brain penetration and reduced mortality in mouse models with conditional Tsc1 gene inactivation. This suggests that the compound could be a candidate for treating neurological disorders linked to mTOR dysregulation .

Evaluation of Cytotoxicity

A comprehensive evaluation was conducted using cytotoxicity assays across multiple human cell lines. The findings highlighted that while some compounds exhibited low toxicity towards normal cells (e.g., MRC-5 fibroblasts), they retained significant cytotoxic effects against cancerous cells at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.